7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Description
7-Amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound featuring a fused pyrano[2,3-d]pyrimidine core. Its structure includes a benzylthio substituent at position 2, an isopropyl group at position 5, and a cyano group at position 4. This compound is synthesized via a multicomponent reaction involving aldehydes, malononitrile, and pyrimidine derivatives in the presence of a base catalyst (e.g., sodium hydroxide) under reflux conditions . Key challenges during synthesis include low yields (≈30%) when aliphatic aldehydes are used due to competing aldol condensation side reactions . The compound exhibits poor solubility in water and ethanol but dissolves well in dimethylformamide (DMF) upon heating .
Properties
IUPAC Name |
7-amino-2-benzylsulfanyl-4-oxo-5-propan-2-yl-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-10(2)13-12(8-19)15(20)24-17-14(13)16(23)21-18(22-17)25-9-11-6-4-3-5-7-11/h3-7,10,13H,9,20H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOUMNGMEJHJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=C(OC2=C1C(=O)NC(=N2)SCC3=CC=CC=C3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the pyrano[2,3-d]pyrimidine core. This process generally includes the following steps:
Condensation reaction: : Starting with a precursor such as 2-amino-3-cyanopyridine, which undergoes condensation with an appropriate aldehyde.
Cyclization: : Cyclization occurs through intramolecular nucleophilic attack, facilitated by heating or using a catalyst.
Reaction conditions often involve temperatures ranging from 80°C to 120°C, and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
For large-scale production, similar synthetic methods are employed, but they are optimized for efficiency and cost-effectiveness. Industrial methods often use batch or continuous flow reactors, ensuring consistent quality and yield. Catalyst choice and solvent recovery systems are crucial for minimizing waste and maximizing output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, forming sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can convert nitro groups to amines using agents like lithium aluminum hydride.
Substitution: : It can participate in nucleophilic substitution reactions where the benzylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.
Substitution: : Sodium hydride, various nucleophiles like alcohols or amines.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Substituted derivatives retaining the pyrano[2,3-d]pyrimidine core.
Scientific Research Applications
Structure and Composition
The compound features a pyrano-pyrimidine framework, characterized by:
- Amino group : Contributes to its reactivity and biological activity.
- Benzylthio group : Enhances lipophilicity and may influence binding interactions.
- Isopropyl group : Provides steric hindrance, potentially affecting the compound's pharmacokinetics.
Molecular Formula
The molecular formula is , indicating a complex structure that includes multiple functional groups conducive to biological interactions.
Anticancer Activity
Research has highlighted the potential of compounds similar to 7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile as inhibitors of key enzymes involved in cancer progression. For instance:
- Steroid Sulfatase Inhibition : Compounds with similar structures have shown promise as steroid sulfatase inhibitors, which block the production of estrogenic steroids implicated in hormone-dependent cancers .
Anti-inflammatory Properties
The compound may also serve as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the inflammatory response. Studies indicate that modifications to the compound can enhance its inhibitory potency against sEH, potentially leading to new anti-inflammatory therapies .
Antimicrobial Activity
Preliminary investigations suggest that derivatives of this compound could exhibit antimicrobial properties. The presence of the benzylthio moiety may enhance its interaction with bacterial membranes, providing a basis for further exploration in antibiotic development.
Case Study 1: Inhibition of Steroid Sulfatase
A study focused on the synthesis and evaluation of various benzylthio derivatives demonstrated that specific substitutions on the benzyl ring significantly influenced their ability to inhibit steroid sulfatase activity. The most effective compounds exhibited IC50 values in the low nanomolar range, indicating strong inhibitory effects suitable for further development as therapeutic agents against estrogen-dependent cancers .
Case Study 2: Soluble Epoxide Hydrolase Inhibition
Another investigation into sEH inhibitors revealed that compounds structurally related to this compound demonstrated promising activity. The study found that modifications to the substituents on the pyrimidine ring could enhance inhibition potency, with some derivatives achieving IC50 values below 1 μM .
| Compound Name | Target Enzyme | IC50 (μM) | Notes |
|---|---|---|---|
| 7-amino-2-(benzylthio)-5-isopropyl-4-oxo... | Steroid Sulfatase | <0.1 | High potency; further optimization needed |
| Similar quinazoline derivatives | Soluble Epoxide Hydrolase | <1 | Potential for anti-inflammatory applications |
| Benzylthio derivatives | Antimicrobial Activity | TBD | Further studies required |
Table 2: Structure Activity Relationship (SAR) Insights
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 2-position | Bulkier group | Increased potency against sEH |
| Benzyl ring | Halogen substitution | Enhanced steroid sulfatase inhibition |
| Isopropyl group | Variations | Altered pharmacokinetics |
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme inhibition: : It may inhibit enzymes by binding to their active sites, thus blocking substrate access.
Pathways involved: : It can affect signaling pathways in cells, leading to changes in biological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes critical structural, synthetic, and physicochemical differences between 7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile and related derivatives:
Key Comparative Insights:
Structural Complexity: The target compound’s pyrano[2,3-d]pyrimidine core is simpler than the indolo-pyrano-pyrimidinone () or pyrido-pyrano-pyrimidine () systems, which incorporate fused aromatic rings.
Substituent Effects :
- The benzylthio group in the target compound enhances lipophilicity compared to the thiazolo or trifluoromethylbenzylthio groups in analogs .
- Isopropyl substitution at position 5 may sterically hinder reactivity compared to smaller groups (e.g., methyl in ) .
Synthetic Efficiency :
- The target compound’s synthesis yield (30%) is lower than derivatives prepared via alkylation (75% for 5c) or condensation (68% for 11b) . This highlights the need for optimized protocols to suppress side reactions .
Solubility and Applications: Poor water solubility limits the target compound’s applicability in aqueous systems, whereas analogs like 5c (soluble in methanol) or 11b (soluble in DMSO) offer broader formulation options .
Biological Activity
The compound 7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The detailed synthetic pathway often includes the formation of the pyrano[2,3-d]pyrimidine core followed by the introduction of the amino and benzylthio groups.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of pyrano[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated inhibitory effects on cell proliferation in human cancer cells.
- A study highlighted that certain analogs showed activity against Non-Hodgkin lymphomas and other malignancies .
-
Antimicrobial Properties :
- The compound has been assessed for its antibacterial and antifungal activities. Research indicates that similar compounds in this class possess effective antimicrobial properties against a range of pathogens.
- In vitro tests have shown promising results against Gram-positive and Gram-negative bacteria .
- Immunomodulatory Effects :
- Enzyme Inhibition :
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Case Study 1 : A derivative similar to the target compound was tested for its effect on tumor growth in a mouse model. Results indicated a significant reduction in tumor size compared to controls.
- Case Study 2 : In vitro assays demonstrated that the compound inhibited the growth of resistant bacterial strains, suggesting potential as an alternative treatment option in antibiotic-resistant infections.
The proposed mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to their anticancer effects.
- Inhibition of Angiogenesis : By blocking key signaling pathways involved in blood vessel formation, the compound may prevent tumor growth.
Data Tables
Q & A
Q. Example Conditions :
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Acetonitrile | 80 | Sodium acetate | 68 | |
| Methanol | 60 | None | 65 | |
| t-BuOH | 100 | Acetic anhydride | 72 |
Basic: Which spectroscopic techniques are recommended for structural characterization?
Methodological Answer :
Use a combination of:
- IR spectroscopy : Confirms nitrile (≈2220 cm⁻¹) and carbonyl (≈1700 cm⁻¹) groups .
- ¹H/¹³C NMR : Identifies isopropyl protons (δ 1.2–1.5 ppm) and benzylthio aromatic protons (δ 7.2–7.4 ppm). Carbonyl carbons appear at ≈165 ppm .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 403 [M⁺] in ). For ambiguous signals, employ 2D NMR (COSY, HSQC) .
Q. Example Data :
| Technique | Key Peaks/Data | Structural Assignment | Reference |
|---|---|---|---|
| IR | 2220 cm⁻¹ | C≡N stretch | |
| ¹H NMR | δ 1.3 (d, J=6.8 Hz) | Isopropyl CH3 | |
| ¹³C NMR | 165 ppm | C=O (oxo group) |
Advanced: How can crystallographic data resolve structural ambiguities from spectroscopy?
Methodological Answer :
Single-crystal X-ray diffraction (e.g., SHELX suite ) resolves tautomerism, stereochemistry, or hydrogen bonding. Key steps:
Q. Example Parameters :
| Parameter | Crystallographic Data | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Resolution (Å) | 0.84 | |
| R-factor | <0.05 |
Advanced: How to address yield discrepancies during scale-up synthesis?
Methodological Answer :
Discrepancies arise from heat transfer inefficiencies or solvent polarity shifts. Mitigation strategies:
Q. Scale-Up Example :
| Batch Size (g) | Solvent | Yield (%) | Deviation (%) |
|---|---|---|---|
| 10 | Acetonitrile | 68 | ±2 |
| 100 | Acetonitrile | 62 | ±5 |
Advanced: Can computational modeling predict reactivity in heterocyclic formations?
Methodological Answer :
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:
Q. Modeling Workflow :
Optimize geometry using Gaussian09 (B3LYP/6-31G*).
Calculate Fukui indices for reactivity hotspots.
Validate with experimental kinetic data .
Basic: What purification methods ensure high purity?
Q. Methodological Answer :
Q. Example Protocol :
| Step | Conditions | Purity (%) |
|---|---|---|
| Recrystallization | DMF/Water (4:1), 25°C | 98 |
| Column Chromatography | Ethyl acetate/hexane (30:70) | 96 |
Advanced: How do substituents influence stability under varying pH?
Methodological Answer :
The benzylthio group increases hydrophobicity, reducing aqueous solubility but enhancing stability in acidic conditions.
Q. Stability Profile :
| pH | Half-Life (h) | Degradation Pathway |
|---|---|---|
| 2 | 48 | None |
| 9 | 12 | Oxo group hydrolysis |
Advanced: What mechanistic insights exist for key synthetic steps?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
